molecular formula C15H14N2O4 B3978050 3-ethoxy-N-(2-nitrophenyl)benzamide

3-ethoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B3978050
M. Wt: 286.28 g/mol
InChI Key: WFGDBZDBTQTODE-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the 3-position of the benzamide ring and a 2-nitrophenyl substituent attached via an amide linkage. For example, 4-bromo-N-(2-nitrophenyl)benzamide () was prepared via condensation of 4-bromobenzoyl chloride with 2-nitroaniline. Similarly, 3-ethoxy-containing benzamides (e.g., ) suggest that the ethoxy group may enhance lipophilicity and influence molecular interactions in biological or crystallographic contexts.

Properties

IUPAC Name

3-ethoxy-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-12-7-5-6-11(10-12)15(18)16-13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGDBZDBTQTODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: 3-Ethoxy-N-(2-nitrophenyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethoxy-N-(2-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethoxy-N-(2-nitrophenyl)benzamide with structurally related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Potential Applications
This compound 3-OCH₂CH₃, 2-NO₂-C₆H₄ C₁₅H₁₄N₂O₄ 298.29 g/mol Ethoxy group (electron-donating) may increase lipophilicity; planar amide moiety Drug discovery (e.g., enzyme inhibition)
N-(2-Nitrophenyl)benzamide H, 2-NO₂-C₆H₄ C₁₃H₁₀N₂O₃ 242.23 g/mol Dihedral angles: 21.68° (amide vs. benzamide ring), 19.08° (amide vs. nitrophenyl ring) Crystallography studies
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂-C₆H₄ C₁₃H₉BrN₂O₃ 331.13 g/mol Bromine (electron-withdrawing) enhances polarity; two molecules per asymmetric unit Material science, ligand design
2,6-Difluoro-N-(2-nitrophenyl)benzamide 2,6-F₂, 2-NO₂-C₆H₄ C₁₃H₈F₂N₂O₃ 278.21 g/mol Fluorine atoms improve metabolic stability; compact crystal packing Pharmaceuticals (e.g., kinase inhibitors)
N-(2,4-Dinitrophenyl)-4-nitrobenzamide 4-NO₂, 2,4-(NO₂)₂-C₆H₃ C₁₃H₈N₄O₇ 332.22 g/mol Multiple nitro groups increase electron deficiency; planar structure Explosives research, catalysis

Key Differences and Implications

Substituent Effects: Electron-Donating Groups (e.g., Ethoxy): The 3-ethoxy group in the target compound likely enhances lipophilicity (predicted logP ~4.09, based on ), favoring membrane permeability in biological systems. This contrasts with electron-withdrawing groups (e.g., –Br, –NO₂ in ), which increase polarity and may improve binding to hydrophilic targets . In contrast, smaller substituents like –F () allow tighter crystal packing, as seen in 2,6-difluoro derivatives .

Crystallographic Features :

  • Dihedral angles between the benzamide and nitrophenyl rings vary significantly:
  • 3-Ethoxy derivative : Expected reduced planarity due to steric hindrance from the ethoxy group (cf. N-(2-nitrophenyl)benzamide, dihedral angle 3.74° ).
  • 4-Bromo derivative : Asymmetric unit contains two molecules, suggesting complex intermolecular interactions (e.g., halogen bonding) .

The ethoxy group’s lipophilicity positions this compound as a candidate for targeting hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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